molecular formula C11H12O2 B1345760 6-Methoxy-2-tetralone CAS No. 2472-22-2

6-Methoxy-2-tetralone

Cat. No. B1345760
CAS RN: 2472-22-2
M. Wt: 176.21 g/mol
InChI Key: RMRKDYNVZWKAFP-UHFFFAOYSA-N
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Description

6-Methoxy-2-tetralone is a chemical compound with the molecular formula C11H12O2 . It is a light yellow-beige to orange crystalline solid . It has been used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .


Synthesis Analysis

A three-step synthesis of 6-methoxy-2-tetralone, a potential intermediate for many terpenoids and steroidal compounds, has been developed . The commercially available 6-methoxy-1-tetralone was converted into the olefin in 94% yield by heating under reflux with 2,4-pentanediol and a catalytic amount of p-toluenesulphonic acid . The olefin was then epoxidized with m-chloroperbenzoic acid (MCPBA) in dichloromethane. Without purification, the resulting epoxide was heated under reflux for 3 hours with ethanolic sulfuric acid (10%) to afford the tetralone in 39% yield (overall yield 36%) .


Molecular Structure Analysis

The molecular formula of 6-Methoxy-2-tetralone is C11H12O2 . The molecular weight is 176.22 . The percent composition is C 74.98%, H 6.86%, O 18.16% .


Chemical Reactions Analysis

6-Methoxy-3,4-dihydro-2 (1 H)-naphthalenone was used in the synthesis of 1, 2, 3, 4-tetrahydro-2-naphthylamine derivatives .


Physical And Chemical Properties Analysis

6-Methoxy-2-tetralone is a low melting crystalline solid with a melting point of 28°C to 35°C . It has a density of 1.1±0.1 g/cm3, a boiling point of 319.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.1±3.0 kJ/mol, and the flash point is 150.8±21.4 °C . The index of refraction is 1.549 .

Scientific Research Applications

Synthesis of Natural Indans

6-Methoxy-1-tetralone has been used as a starting material in the synthesis of natural indans related to sesquiterpenes mutisianthol and jungianol. The synthesis involves a thalium(III)-promoted ring-contraction and a Wittig olefination as key steps (Ferraz, Aguilar, & Silva, 2003).

Isopropylation in Synthesis of Bioactive Diterpenes

6-Methoxy-1-tetralone has been used in isopropylation reactions to produce intermediates for the synthesis of bioactive phenolic diterpenes such as Totarol and Sempervirol. These compounds have applications in antimicrobial treatments and the prophylaxis of various diseases (Banerjee et al., 2019).

Preparing Highly Oxygenated Tetralone Analogs

The synthesis of methoxy and hydroxy-containing tetralones, including 6-methoxy analogs, has been achieved. These analogs are versatile intermediates in the construction of biologically relevant molecules (Ghatak, Dorsey, Garner, & Pinney, 2003).

Use in Synthesis of Natural Products

6-Methoxy-α-tetralone has been utilized in the synthesis of various natural products, including diterpenes and sesquiterpenes. Thisincludes studies on the synthesis of compounds like veadeiroic acid, triptolide, and biflorin, highlighting the compound's role as a precursor in the synthesis of these biologically significant substances (Poon et al., 2008).

One-Pot Synthesis of Diterpenes and Carnosic Acid

6-Methoxy-1-tetralone has been used in a one-pot synthesis process to create intermediates for the synthesis of natural products like diterpenes miltirone and carnosic acid, which are known for their anti-oxidant, anti-cancer, and anti-viral properties (Cabrera et al., 2014).

Synthesis of Polyketide Derivatives

Recent research has focused on the synthesis of new tetralones and chromones from the mangrove-derived fungus Daldinia eschscholtzii. These compounds, including 6-methoxy-tetralone derivatives, have shown potential inhibitory activities against α-glucosidase, an enzyme relevant in diabetes management (Liao et al., 2019).

Antitubercular Activities

Engelhardione, a compound derived from 6-methoxy-1-tetralone, has demonstrated significant antitubercular activities, highlighting the potential use of 6-methoxy-1-tetralone derivatives in tuberculosis treatment (Lin et al., 2005).

Safety And Hazards

6-Methoxy-2-tetralone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept container tightly closed . In case of contact with skin or eyes, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

6-methoxy-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
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InChI

InChI=1S/C11H12O2/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RMRKDYNVZWKAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC2=C(CC(=O)CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12O2
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DSSTOX Substance ID

DTXSID50179452
Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Molecular Weight

176.21 g/mol
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Physical Description

Yellow to red-orange solid; mp = 33-35 deg C; [Acros Organics MSDS]
Record name 6-Methoxy-2-tetralone
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Product Name

6-Methoxy-2-tetralone

CAS RN

2472-22-2
Record name 6-Methoxy-2-tetralone
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
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Record name 6-Methoxy-2-tetralone
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Synthesis routes and methods

Procedure details

A suspension of 2,6-dimethoxynaphthalene (20.0 g, Aldrich) in 200 mL of anhydrous EtOH was heated to reflux under a stream of nitrogen. Sodium spheres (18 g, Aldrich) were added gradually to the hot suspension over a period of 2 hours. Additional ETOH (50 ml) was added and the reaction was heated until all of the sodium had dissolved. The solution was cooled to room temperature and placed in an ice bath. The addition of 6 N HCl brought the solution to pH 6, and additional HCl (10 mL) was added. The solution was heated to reflux for 0.5 h. The golden mixture was cooled to room temperature, H2O (200 mL) was added, and the solution was extracted with ET2O. The combined ET2O extracts were dried (Na2SO4), filtered, and concentrated to afford 6-methoxy-2-tetra-lone as a red oil (23.5 g). Triethyl phosphono-acetate (29 mL, Aldrich) was added dropwise to a suspension of hexane-washed sodium hydride (5.8 g of 60% dispersion) in benzene (80 mL) cooled in an ice bath. The phos-phonate solution was stirred at room temperature for 0.5 h, and the ice bath was replaced. A solution of 6-methoxy-2-tetralone (23.5 g) in benzene (20 mL) was added to the phosphonate solution over 10 minutes, and the reaction was allowed to stir at room temperature overnight. The reaction was poured into H2O and extracted with EtOAc (3×150 mL). The combined extracts were dried (Na2SO4), filtered, and concentrated to afford a brown oil which was purified using silica gel chromatography. Elution with 10% EtOAc/hexane afforded the title compound (27 g) as a yellow oil. NMR (300 MHz, CDCl3) δ6.98 (d, J=9.03 Hz, 1 H), 6.79-6.70 (m, 2H), 6.35 (s, 1H), 3.94 (q, J=7.11 Hz, 2H), 3.58 (s, 3H), 2.99 (s, 2H), 2.61 (t, J 8.11 Hz, 2H), 2.14 (t, J=8.07 Hz, 2H), 1.08 (t, J 7.14 Hz, 3H).
Quantity
20 g
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reactant
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200 mL
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200 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
JA Beres, JG Cannon - Synthetic Communications, 1979 - Taylor & Francis
… The literature revealed that treatment of 6 methoxy-2 -tetralone with NaH and dimethyl carbonate gave exclusive carbomethoxylation at position 1. However, treatment of 2 -tetralone …
Number of citations: 7 www.tandfonline.com
NA Nelson, JC Wollensak, RL Foltz… - Journal of the …, 1960 - ACS Publications
… The condensation of 6-methoxy-2-tetralone and 3-hydroxypiperidme yielded an … the analogs III and IV lay in the coupling of 3-hydroxypiperidine and 6-methoxy-2-tetralone (I). The latter …
Number of citations: 4 pubs.acs.org
RL Kidwell, SD Darling - Tetrahedron Letters, 1966 - Elsevier
… on this reaction as a usefU phenol synthesis applied to the preparation of 6-methoxy-2tetralone. … al (4d), 6-methoxy-2-naphthol was reduced to 6-methoxy-2-tetralone in 70% yield. …
Number of citations: 5 www.sciencedirect.com
M Mogi, K Fuji, M Node - Tetrahedron: Asymmetry, 2004 - Elsevier
… that while only a marginal difference in the enantioselectivity was observed among the substrates 3, 4, 6, and 8, a notable increase in selectivity was seen for 6-methoxy-2-tetralone 5 …
Number of citations: 32 www.sciencedirect.com
P Manitto, G Speranza, D Monti, G Fontana… - Tetrahedron, 1995 - Elsevier
… The reason why S-selectivity in the reduction of 6-methoxy-2-tetralone (4~) is very close to that observed for 4a, is that the 6-methoxy group, when directed towards the 5-position, does …
Number of citations: 31 www.sciencedirect.com
NA NELSON, LEOA PAQUETTE - The Journal of Organic …, 1962 - ACS Publications
… Metallation of 2-bromo-6ethoxypyridine with n-butyllithium followed by the addition of 2-tetralone or 6-methoxy-2-tetralone to the organometallic reagent gave the corresponding …
Number of citations: 6 pubs.acs.org
AC Arruda, VEF Heinzen, RA Yunes - Journal of Chromatography A, 1993 - Elsevier
… 1905 6-Methoxy-2-tetralone … In the solutions of B-tetralone, 6-methoxy-2-tetralone … 6-methoxy-2-tetralone owing to the inability of the connectivity index 4x”PC to distinguish this kind of …
Number of citations: 17 www.sciencedirect.com
NA Nelson, RSP Hsi, JM Schuck… - Journal of the American …, 1960 - ACS Publications
… selective reduction of the phenolic ring and gave 6-methoxy-2-tetralone in 70% yield. This ketone … The enamine II resulting from the condensation of 6-methoxy 2-tetralone and 3-hydroxy…
Number of citations: 24 pubs.acs.org
NA Nelson, HB Sinclair - Journal of the American Chemical …, 1960 - ACS Publications
… , prepared from 6-methoxy-2-tetralone via the oxime, was … Theanalytical sample of 6-methoxy-2-tetralone oxime was … of 6-methoxy-2-tetralone oxime in 200 ml. of methanol (…
Number of citations: 2 pubs.acs.org
DP Zlotos, W Meise - Heterocycles, 1997 - infona.pl
… 3-Benzyl-2-tetralones (3a-c) were prepared in two different ways from 2-tetralone and 6-methoxy-2-tetralone. Regioselective methoxycarbonylation with dimethyl carbonate or with …
Number of citations: 10 www.infona.pl

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